tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate
Description
Properties
CAS No. |
886773-60-0 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-8-18-14(12-19)10-13-6-5-7-15(11-13)21-4/h5-7,11,14,18H,8-10,12H2,1-4H3 |
InChI Key |
ZJGOKJKKCKAQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC(=CC=C2)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
Reductive amination is a two-step process involving the condensation of an aldehyde with a primary or secondary amine to form an imine intermediate, followed by reduction to the corresponding amine. For tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate, this method utilizes 3-methoxybenzaldehyde and tert-butyl piperazine-1-carboxylate (boc-piperazine) in the presence of sodium triacetoxyborohydride (STAB) as the reducing agent.
Experimental Procedure
A representative protocol involves dissolving boc-piperazine (1.48 mmol) and 3-methoxybenzaldehyde (1.34 mmol) in dichloromethane (5 mL) under nitrogen. Acetic acid (0.4 mmol) is added to catalyze imine formation, followed by portionwise addition of STAB (4.01 mmol). The mixture is stirred at room temperature for 16 hours, after which the solvent is evaporated. The crude product is purified via flash chromatography (ethyl acetate/hexane) to yield the target compound.
Key Data:
Advantages and Limitations
-
Advantages : High yields, mild conditions, and compatibility with acid-sensitive substrates.
-
Limitations : Requires anhydrous conditions and careful stoichiometric control to avoid over-reduction.
Nucleophilic Substitution with 3-Methoxybenzyl Halides
Reaction Overview
This method employs 3-methoxybenzyl chloride or bromide as the alkylating agent and boc-piperazine as the nucleophile. The reaction proceeds via an SN2 mechanism, facilitated by a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents.
Optimized Protocol
A mixture of boc-piperazine (5.37 mmol), 3-methoxybenzyl chloride (4.88 mmol), and K₂CO₃ (9.76 mmol) in anhydrous dimethylformamide (DMF, 50 mL) is stirred at ambient temperature for 48 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (3:1 hexanes/ethyl acetate) to isolate the product.
Key Data:
Scope and Challenges
-
Scope : Effective for electron-deficient benzyl halides; tolerates microwave acceleration.
-
Challenges : Prolonged reaction times (up to 48 hours) and competing elimination side reactions.
Microwave-Assisted Synthesis
Enhanced Reaction Kinetics
Microwave irradiation significantly reduces reaction times for nucleophilic substitutions. For example, a mixture of boc-piperazine (6.94 mmol), 3-methoxybenzyl chloride (6.31 mmol), and K₂CO₃ (18.92 mmol) in dimethyl sulfoxide (DMSO, 15 mL) is irradiated at 100–110°C for 1 hour, achieving complete conversion.
Practical Considerations
-
Efficiency : 5–10x faster than conventional heating.
-
Limitations : Requires specialized equipment and careful temperature control to prevent decomposition.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Average Yield | Time | Scalability |
|---|---|---|---|
| Reductive Amination | 68–86% | 16–24 hours | High |
| Nucleophilic Substitution | 73–87% | 24–48 hours | Moderate |
| Microwave-Assisted | 63–86% | 1–2 hours | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The piperazine ring can be reduced under hydrogenation conditions to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenylmethyl piperazine-1-carboxylate.
Reduction: Formation of tert-butyl 3-[(3-methoxyphenyl)methyl]piperidine-1-carboxylate.
Substitution: Formation of various substituted phenylmethyl piperazine-1-carboxylates depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods involving piperazine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of piperazine with methoxyphenylmethyl derivatives, yielding products with significant pharmacological potential. For instance, a common synthetic route includes the use of palladium-catalyzed reactions to facilitate the formation of the desired piperazine structure under controlled conditions .
Table 1: Synthetic Routes for tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate
| Method | Key Reagents | Yield | Reference |
|---|---|---|---|
| Palladium-catalyzed reaction | Piperazine, Methoxyphenylmethyl derivative | 90% | |
| SNAr reaction | Piperazine, 2-nitro-5-halopyridine | 76% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine moiety is frequently found in drugs due to its ability to modulate neurotransmitter systems and influence receptor activity.
Pharmacological Properties
Research indicates that compounds containing the piperazine structure exhibit a range of pharmacological effects, including:
- Antidepressant Activity : The compound has been studied for its potential antidepressant effects by modulating serotonin and dopamine pathways.
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving cell cycle regulation and apoptosis induction.
- Neuroprotective Effects : Studies suggest that piperazine derivatives can protect neuronal cells from oxidative stress and neurodegeneration.
Therapeutic Applications
The therapeutic applications of this compound are diverse, reflecting its potential in treating various medical conditions.
Central Nervous System Disorders
Due to its ability to interact with neurotransmitter receptors, this compound may be beneficial in treating:
- Depression : By enhancing serotonin levels.
- Anxiety Disorders : Through modulation of GABAergic systems.
Cancer Treatment
The antitumor properties make it a candidate for further investigation in oncology, particularly in targeting specific cancer types that are responsive to piperazine derivatives.
Case Studies
Several studies have documented the efficacy of piperazine derivatives similar to this compound:
- A study published in Molecules demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis .
- Another research highlighted the antidepressant-like effects in animal models, indicating alterations in behavioral patterns consistent with enhanced serotonergic activity .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-2-yl]piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of the methoxyphenylmethyl group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl group and the piperazine ring provides a distinct steric and electronic environment, making it a valuable compound for various applications in research and industry.
Biological Activity
tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate (CAS No. 886768-09-8) is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a methoxyphenyl moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula: C16H24N2O3
- Molar Mass: 288.38 g/mol
- Density: 0.997 g/cm³
- Melting Point: 40-45°C
- Boiling Point: 268.7°C at 760 mmHg
The biological activity of piperazine derivatives often involves modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Recent studies suggest that compounds similar to this compound may exhibit selective binding affinities that influence various signaling pathways.
Biological Activity Overview
Research indicates that piperazine derivatives can exhibit a range of biological activities, including:
- Antidepressant Effects: Some studies have linked piperazine compounds to serotonin receptor modulation, which may alleviate depressive symptoms.
- Antimicrobial Activity: Certain derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibacterial agents.
- Antiparasitic Properties: Similar compounds have been investigated for their efficacy against parasitic infections, including those caused by Cryptosporidium.
Antidepressant Activity
In a study focusing on the structure-activity relationship (SAR) of piperazine derivatives, it was found that modifications to the methoxyphenyl group significantly influenced the binding affinity to serotonin receptors. Compounds with higher affinities demonstrated notable antidepressant-like effects in animal models, indicating potential for therapeutic use in mood disorders.
Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of various piperazine derivatives against common bacterial pathogens. The results indicated that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 20 μg/mL. This suggests its potential as a lead compound for further development in antimicrobial therapy.
Antiparasitic Potential
Research on related piperazine compounds has highlighted their activity against Cryptosporidium species. One study demonstrated that a structurally similar compound reduced parasite load in infected models, suggesting that this compound may possess similar antiparasitic properties.
Data Table: Summary of Biological Activities
Q & A
Q. How can reaction conditions be optimized for synthesizing tert-butyl 3-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate?
Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between piperazine derivatives and substituted benzyl halides. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) enhance solubility and reaction kinetics .
- Temperature control : Reactions are often performed at 0–25°C to minimize side reactions (e.g., tert-butyl group cleavage) .
- Catalyst use : Triethylamine or DMAP (4-dimethylaminopyridine) improves yields in esterification or coupling steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy :
- 1H NMR : Verify integration ratios for tert-butyl (9H singlet at ~1.4 ppm), piperazine protons (multiplet at 2.5–3.5 ppm), and methoxyphenyl signals (aromatic protons at 6.5–7.2 ppm, OCH3 at ~3.8 ppm) .
- 13C NMR : Confirm carbonyl (C=O at ~155 ppm) and quaternary carbons (tert-butyl at ~28 ppm) .
- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]+ peaks matching the molecular weight (e.g., ~348.4 g/mol) .
Intermediate Research Questions
Q. How do substituents on the phenyl ring influence the compound’s biological activity?
Answer: The 3-methoxyphenyl group modulates lipophilicity and receptor binding:
- Methoxy group : Enhances metabolic stability by reducing oxidative metabolism compared to unsubstituted phenyl analogs .
- Comparative studies : Fluorinated analogs (e.g., 2-fluorophenyl derivatives) show higher binding affinity to serotonin receptors (Ki < 50 nM vs. ~100 nM for methoxy), suggesting electronic effects dominate activity .
- Structure-activity relationship (SAR) : Methylation at the benzylic position (e.g., tert-butyl 3-[(3-methoxybenzyl)methyl]piperazine-1-carboxylate) reduces steric hindrance, improving target engagement .
Q. What strategies mitigate side reactions during functional group transformations (e.g., deprotection of the tert-butyl group)?
Answer:
- Acid-mediated deprotection : Use TFA (trifluoroacetic acid) in dichloromethane (1:4 v/v) at 0°C to selectively remove the tert-butyl group without degrading the piperazine ring .
- Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
- Quenching : Neutralize excess acid with NaHCO3 before purification .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer: The benzylic methyl group and electron-rich methoxyphenyl moiety influence reactivity:
- Boronate formation : The 3-methoxy group directs electrophilic substitution, enabling regioselective borylation at the para position using Pd(dppf)Cl2 as a catalyst .
- Transmetallation : DFT studies suggest the methoxy group stabilizes the transition state via resonance, lowering activation energy by ~15 kJ/mol .
- Side reactions : Competing protodeboronation is minimized using anhydrous conditions and Cs2CO3 as a base .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
- Molecular docking : AutoDock Vina simulates binding to CYP3A4 (major metabolizing enzyme), predicting demethylation at the methoxy group as the primary metabolic pathway .
- ADMET predictions : SwissADME estimates:
- LogP: ~3.2 (moderate lipophilicity) .
- Bioavailability: 65% (favorable for CNS penetration) .
- MD simulations : GROMACS models reveal stable interactions with lipid bilayers, suggesting passive diffusion across the blood-brain barrier .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: How to resolve conflicting data on receptor affinity?
Answer:
- Assay variability : Standardize protocols (e.g., radioligand binding assays with [3H]-ketanserin for 5-HT2A receptor studies) .
- Control compounds : Include reference ligands (e.g., clozapine for 5-HT2A) to normalize inter-lab variability .
- Meta-analysis : Pool data from >3 independent studies; apply Student’s t-test (p < 0.05) to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
